molecular formula C18H29NO2 B10858554 Lotucaine CAS No. 48187-15-1

Lotucaine

Cat. No.: B10858554
CAS No.: 48187-15-1
M. Wt: 291.4 g/mol
InChI Key: ALJMIOMYHUNJQX-UHFFFAOYSA-N
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Description

Lotucaine is a chemical compound with the molecular formula C18H29NO2 . It is known for its local anesthetic properties and is used in various medical and dental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with 2-methylphenoxy methyl chloride. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: Lotucaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lotucaine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of local anesthetics and their mechanisms.

    Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.

    Medicine: Employed as a local anesthetic in dental and minor surgical procedures.

    Industry: Utilized in the formulation of topical anesthetic creams and gels

Mechanism of Action

Lotucaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This action results in the numbing of the targeted area, providing local anesthesia. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .

Comparison with Similar Compounds

Uniqueness of Lotucaine: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its tetramethylated cyclic amine structure allows for effective membrane stabilization and nerve signal inhibition, making it a valuable compound in both medical and research settings .

Properties

CAS No.

48187-15-1

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3

InChI Key

ALJMIOMYHUNJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O

Related CAS

23875-59-4 (mono-hydrochloride)

Origin of Product

United States

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